3-Chloro-4-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
3-Chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a chloro group at the 3-position, a methoxy group at the 4-position, and a carboxylic acid group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Chloro-4-methoxy-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would include:
Starting Materials: 3-chloroaniline, 4-methoxybenzaldehyde, and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, and heating under reflux.
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxy-1H-indole-2-carboxylic acid.
Reduction: Formation of 3-chloro-4-methoxy-1H-indole-2-methanol.
Substitution: Formation of 3-amino-4-methoxy-1H-indole-2-carboxylic acid or 3-thio-4-methoxy-1H-indole-2-carboxylic acid.
Scientific Research Applications
3-Chloro-4-methoxy-1H-indole-2-carboxylic acid has several applications in scientific research:
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxyindole-2-carboxylic acid: Similar structure but with a methoxy group at the 5-position instead of the 4-position.
3-Bromo-4-methoxy-1H-indole-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of the chloro and methoxy groups can enhance its potential as a therapeutic agent compared to other indole derivatives .
Properties
Molecular Formula |
C10H8ClNO3 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
3-chloro-4-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-6-4-2-3-5-7(6)8(11)9(12-5)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
BAMWHSAEQKAMJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=C(N2)C(=O)O)Cl |
Origin of Product |
United States |
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